molecular formula C14H20O B13598526 4-(2-tert-Butylphenyl)butanal CAS No. 62518-67-6

4-(2-tert-Butylphenyl)butanal

Cat. No.: B13598526
CAS No.: 62518-67-6
M. Wt: 204.31 g/mol
InChI Key: BCPRWDBZQCPECX-UHFFFAOYSA-N
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Description

4-(2-tert-Butylphenyl)butanal is an organic compound with the molecular formula C14H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a tert-butylphenyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-Butylphenyl)butanal typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylbenzene and butanal.

    Friedel-Crafts Alkylation: The first step involves the Friedel-Crafts alkylation of 2-tert-butylbenzene with butanal in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the intermediate 4-(2-tert-Butylphenyl)butanol.

    Oxidation: The intermediate 4-(2-tert-Butylphenyl)butanol is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-Butylphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-(2-tert-Butylphenyl)butanoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(2-tert-Butylphenyl)butanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi).

Major Products Formed

    Oxidation: 4-(2-tert-Butylphenyl)butanoic acid.

    Reduction: 4-(2-tert-Butylphenyl)butanol.

    Nucleophilic Addition: Secondary alcohols with various substituents.

Scientific Research Applications

4-(2-tert-Butylphenyl)butanal has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.

    Industrial Chemistry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(2-tert-Butylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)butanal: This compound is structurally similar but differs in the position of the tert-butyl group on the phenyl ring.

    4-tert-Butylbenzaldehyde: This compound has a similar aromatic ring but lacks the butyl chain.

    4-(4-tert-Butylphenyl)-2-butanone: This compound has a ketone group instead of an aldehyde group.

Uniqueness

4-(2-tert-Butylphenyl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the aldehyde group provides a versatile functional site for various chemical transformations.

Properties

CAS No.

62518-67-6

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-(2-tert-butylphenyl)butanal

InChI

InChI=1S/C14H20O/c1-14(2,3)13-10-5-4-8-12(13)9-6-7-11-15/h4-5,8,10-11H,6-7,9H2,1-3H3

InChI Key

BCPRWDBZQCPECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CCCC=O

Origin of Product

United States

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